Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Physicochemical Properties of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
An In-depth Technical Guide:
Abstract
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinolone class of molecules. This structural motif is the backbone of many synthetic antibacterial agents and other therapeutic candidates, making a thorough understanding of its physicochemical properties essential for any research and development endeavor.[1][2] This guide provides a detailed examination of the core physicochemical attributes of this compound, offering both quantitative data and the underlying scientific context. We delve into its molecular structure, solubility, acidity, and lipophilicity, and present standardized protocols for their experimental determination. The narrative is structured to provide not just data, but field-proven insights into how these properties influence the compound's behavior and potential applications in a drug discovery setting.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is identified by the following key descriptors.
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Chemical Name: 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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PubChem Compound ID: 345398[5]
The molecule's architecture, featuring a chloro-substituted quinolone ring with a carboxylic acid at the 2-position, dictates its chemical behavior and interactions.
Caption: 2D Structure of 6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Core Physicochemical Properties: A Quantitative Overview
The utility of a chemical entity in drug development is profoundly influenced by its physical and chemical properties. These parameters govern everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. The table below summarizes the key physicochemical data for the title compound, compiled from available databases and predictive models.
| Property | Value / Observation | Source / Rationale |
| Molecular Weight | 223.61 g/mol | [3][6] |
| Appearance | Off-white to light yellow solid | Inferred from related quinolone structures.[7] |
| Melting Point | >300 °C | High melting points are characteristic of this class due to crystalline packing and hydrogen bonding. A related isomer, 6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, has a melting point of 315 °C.[6] |
| Aqueous Solubility (LogS) | Predicted to be low (-4 to -5 log mol/L) | The rigid, aromatic core and chloro-substituent contribute to poor aqueous solubility, a common challenge with quinolone derivatives.[8] |
| Lipophilicity (XLogP3) | ~2.3 | Based on the computed value for the closely related 6-Chloroquinoline-4-carboxylic acid. This indicates moderate lipophilicity.[9] |
| Acidity Constant (pKa) | ~4-5 (Carboxylic Acid) | Estimated based on the typical pKa range for aromatic carboxylic acids.[10][11] The quinolone nitrogen also possesses basicity, but the primary acidic proton is on the carboxyl group. |
Methodologies for Physicochemical Characterization
To ensure scientific rigor, all physicochemical data must be verifiable through standardized experimental protocols. The following section outlines robust, self-validating methodologies for determining the critical properties of this compound.
Protocol: Melting Point Determination
The choice of the capillary method is based on its high accuracy and the small amount of sample required.
Workflow: Melting Point Determination
Caption: Standard workflow for capillary melting point determination.
Step-by-Step Methodology:
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Sample Preparation: Ensure the compound is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be a fine, homogeneous powder.
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Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus (such as a Thiele tube with mineral oil or a digital instrument).
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Heating and Observation: The sample is heated at a controlled rate. The crucial observation is the temperature range over which the solid transitions to a liquid. A sharp melting range (e.g., < 1°C) is indicative of high purity.
Protocol: Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method (OECD Guideline 105) for determining the intrinsic aqueous solubility of a compound, chosen for its reliability in establishing thermodynamic equilibrium.
Step-by-Step Methodology:
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System Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert flask.
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Equilibration: The flask is agitated (e.g., on a shaker) in a constant-temperature bath (typically 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
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Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration (using a filter that does not bind the analyte) to separate the saturated aqueous solution from the undissolved solid.
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Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Validation: The process should be repeated to ensure that extending the equilibration time does not result in a higher measured concentration, confirming that equilibrium was achieved.
Protocol: Acidity Constant (pKa) Determination
Potentiometric titration is a direct and accurate method for determining the pKa of acidic and basic functional groups.
Step-by-Step Methodology:
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Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent system, often a co-solvent like water/methanol, to ensure adequate solubility.
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Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. The pH of the solution is recorded after each addition.
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Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base. This point can be determined from the first derivative of the titration curve.
Significance in a Drug Development Context
The physicochemical properties detailed above are not mere academic data points; they are critical predictors of a molecule's behavior and viability as a drug candidate.
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Solubility and Dissolution: The predicted low aqueous solubility is a significant hurdle for oral drug delivery.[8] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. This property suggests that formulation strategies, such as creating a salt form (e.g., sodium salt of the carboxylic acid) or using amorphous solid dispersions, would be necessary to achieve adequate bioavailability.
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Acidity (pKa) and Absorption: With an estimated pKa of ~4-5, the carboxylic acid group will be predominantly deprotonated and negatively charged at the physiological pH of the intestines (~6.0-7.5).[10] This ionized state enhances solubility in the aqueous intestinal environment but can hinder passive diffusion across the lipid-rich cell membranes of the intestinal wall. The overall absorption is therefore a balance between dissolution and permeability.
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Lipophilicity (LogP): The estimated LogP of ~2.3 is within the "drug-like" range (often cited as 0-3).[8] This moderate lipophilicity suggests the compound should have a reasonable ability to partition into and cross biological membranes, which is essential for reaching its target site of action after absorption. It strikes a balance, avoiding the pitfalls of being too hydrophilic (poor membrane crossing) or too lipophilic (poor aqueous solubility, potential for high metabolic turnover or toxicity).
Conclusion
6-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid presents a physicochemical profile characteristic of many quinolone-based drug candidates. It is a high-melting, crystalline solid with limited aqueous solubility and moderate lipophilicity. Its key functional group, the carboxylic acid, dictates its acidic nature and will be ionized at physiological pH. This profile highlights both opportunities and challenges for its development as a therapeutic agent. While its core structure is promising and its lipophilicity is favorable for membrane permeation, its poor solubility requires dedicated formulation science to unlock its therapeutic potential. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to advance this compound or its analogs through the drug discovery pipeline.
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